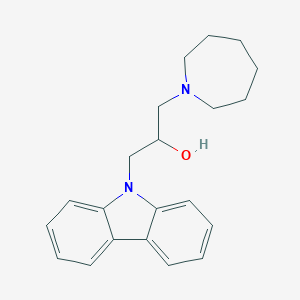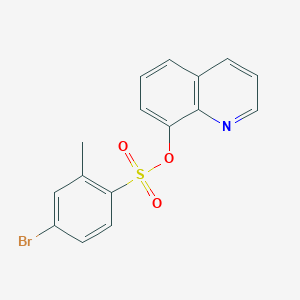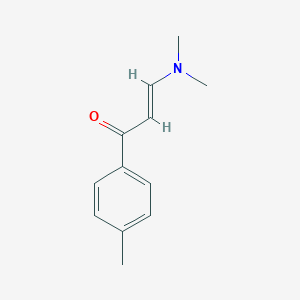
(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one, commonly known as DMAMP, is a compound with a wide range of uses in scientific research. It is a versatile and useful compound due to its unique structure and properties. DMAMP has been used in a variety of experiments, ranging from biochemical and physiological research to drug development. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis of (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one can be achieved through a multi-step synthetic pathway involving the use of starting materials such as acetophenone, dimethylamine, and 4-methylbenzaldehyde. The key steps in this synthesis pathway include the formation of an imine intermediate, followed by reduction and cyclization reactions to form the final product.
Starting Materials
Acetophenone, Dimethylamine, 4-methylbenzaldehyde, Sodium borohydride, Acetic acid, Methanol
Reaction
Step 1: Formation of imine intermediate, Acetophenone is reacted with dimethylamine in the presence of acetic acid to form the imine intermediate., Step 2: Reduction of imine intermediate, The imine intermediate is reduced with sodium borohydride to form the corresponding amine intermediate., Step 3: Cyclization reaction, The amine intermediate is then reacted with 4-methylbenzaldehyde in methanol to form the final product, (2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one.
科学的研究の応用
DMAMP has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanism of action of drugs. DMAMP has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to investigate the pharmacological properties of drugs. Additionally, DMAMP has been used to study the metabolic pathways of drugs and to investigate the effects of drugs on the central nervous system.
作用機序
The mechanism of action of DMAMP is not fully understood. However, it is believed that DMAMP may act as an agonist at certain receptors in the body, such as the serotonin and dopamine receptors. Additionally, it is thought that DMAMP may interact with certain enzymes in the body, such as the monoamine oxidase enzyme. These interactions may lead to changes in the levels of neurotransmitters in the brain, which could lead to changes in behavior.
生化学的および生理学的効果
The biochemical and physiological effects of DMAMP are not fully understood. However, it is believed that DMAMP may affect the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. Additionally, it is thought that DMAMP may interact with certain enzymes in the body, such as monoamine oxidase, which could lead to changes in the metabolism of drugs.
実験室実験の利点と制限
The main advantage of using DMAMP in laboratory experiments is that it is a versatile and useful compound due to its unique structure and properties. Additionally, DMAMP is relatively easy to synthesize and is relatively inexpensive. However, one limitation of using DMAMP in laboratory experiments is that its mechanism of action is not fully understood. Additionally, its biochemical and physiological effects are not fully understood.
将来の方向性
For research involving DMAMP include further investigation into its mechanism of action and biochemical and physiological effects, as well as its pharmacological properties. Additionally, further research could be conducted into the synthesis of DMAMP and the development of new and improved methods for its synthesis. Additionally, further research could be conducted into the use of DMAMP in drug development and the study of drug metabolism pathways. Finally, further research could be conducted into the use of DMAMP in the study of the pharmacokinetics and pharmacodynamics of drugs.
特性
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3/h4-9H,1-3H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVBRKWQJVEFJN-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

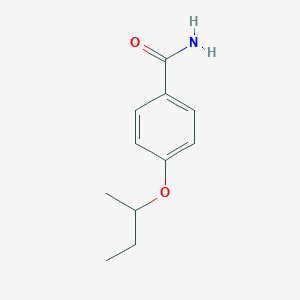
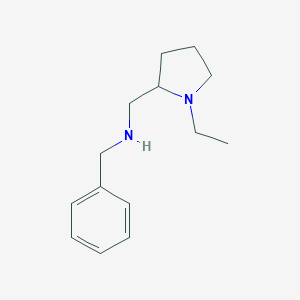
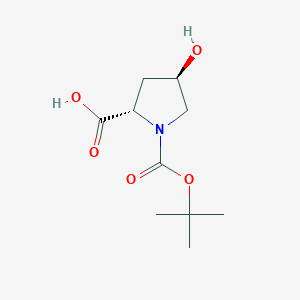
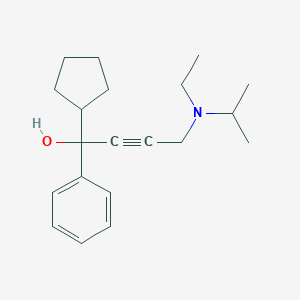
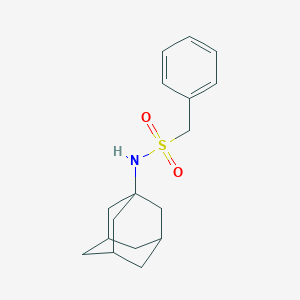
![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)
![6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B346212.png)
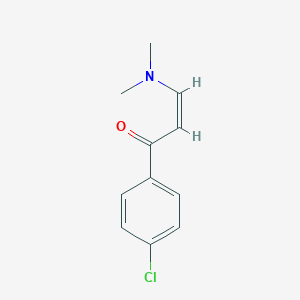
![6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B346216.png)
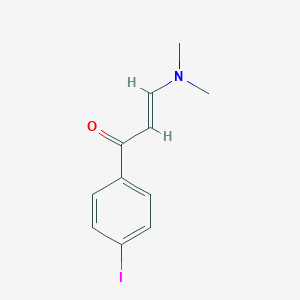
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)
